physicochemical properties of 1,1,1,2,2-pentafluoropentan-3-ol
physicochemical properties of 1,1,1,2,2-pentafluoropentan-3-ol
An In-Depth Technical Guide to the Physicochemical Properties of 1,1,1,2,2-Pentafluoropentan-3-ol for Advanced Research Applications
Executive Summary
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, offering a powerful tool to modulate chemical and biological properties. 1,1,1,2,2-Pentafluoropentan-3-ol belongs to the class of fluorinated alcohols, which are gaining significant attention as versatile synthetic intermediates and specialized solvents.[1] This guide provides a comprehensive technical overview of the predicted , synthesized from established principles of physical organic chemistry and data from structurally analogous compounds. It is designed to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound. The guide details expected structural and spectroscopic characteristics, offers robust experimental protocols for empirical validation, and discusses the safety and handling considerations critical for laboratory use.
Introduction: The Significance of Fluorinated Alcohols
Organofluorine chemistry has expanded dramatically, with fluorinated motifs becoming integral to a vast number of pharmaceuticals, agrochemicals, and advanced materials. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—allow for fine-tuning of molecular characteristics such as metabolic stability, membrane permeability, and receptor binding affinity.[2] Judicious fluorination can also profoundly alter the acidity (pKa) of nearby functional groups, a feature that is particularly relevant for fluorinated alcohols.[3]
Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are recognized not only as synthetic building blocks but also as powerful, non-coordinating, and highly polar solvents that can promote challenging chemical reactions, such as the ring-opening of epoxides and Friedel-Crafts alkylations, often without the need for metal catalysts.[4][5] 1,1,1,2,2-Pentafluoropentan-3-ol, featuring a pentafluoroethyl group adjacent to a secondary alcohol, is poised to share these valuable characteristics. This document serves to consolidate the predicted properties of this specific molecule, providing a critical resource for its application in synthetic and medicinal chemistry.
Molecular Profile and Predicted Physicochemical Properties
While direct experimental data for 1,1,1,2,2-pentafluoropentan-3-ol is not extensively available in public literature, its properties can be reliably estimated based on well-understood chemical principles and data from analogous structures, such as non-fluorinated pentanols and other polyfluorinated alcohols.
Molecular Structure:
-
Chemical Formula: C₅H₇F₅O
-
Molecular Weight: 178.10 g/mol
-
Structure: CH₃CH₂(CHOH)CF₂CF₃
Table 1: Summary of Predicted Physicochemical Properties
| Property | Predicted Value / Characteristic | Basis for Estimation & Key Insights |
| Boiling Point | ~110 - 120 °C | Non-fluorinated pentan-3-ol boils at ~116 °C. The increased mass from fluorine is offset by reduced intermolecular van der Waals forces. However, the hydroxyl group's ability to hydrogen bond will keep the boiling point relatively high. |
| Density | ~1.3 - 1.4 g/cm³ at 20 °C | Fluorination significantly increases density. For comparison, the highly fluorinated 2H,3H-decafluoropentane has a density of approximately 1.5-1.6 g/cm³.[6] |
| Water Solubility | Moderately Soluble | The polar alcohol group promotes water solubility, while the fluorinated alkyl chain is hydrophobic. It is expected to be less soluble than pentan-3-ol but will likely show miscibility with a wide range of organic solvents. |
| Acidity (pKa) | ~11 - 13 | Standard secondary alcohols have a pKa of ~17-18.[7] The intense electron-withdrawing inductive effect of the adjacent pentafluoroethyl group will significantly stabilize the corresponding alkoxide, thereby increasing the acidity of the hydroxyl proton, similar to TFE (pKa ~12.4) and HFIP (pKa ~9.3). |
| LogP (Octanol/Water) | ~1.5 - 2.0 | The introduction of fluorine generally increases lipophilicity. This predicted value suggests good membrane permeability, a desirable trait in drug design. |
Spectroscopic Characterization Profile
The structural identity and purity of 1,1,1,2,2-pentafluoropentan-3-ol would be definitively confirmed through a combination of spectroscopic techniques. Below is a predicted profile based on established principles.
-
¹H NMR (Proton NMR):
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δ ~1.0 ppm (triplet, 3H): The terminal methyl (CH₃) protons, split by the adjacent methylene (CH₂) group.
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δ ~1.6 ppm (multiplet, 2H): The methylene (CH₂) protons, split by both the methyl and the carbinol proton.
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δ ~3.8-4.2 ppm (multiplet, 1H): The carbinol proton (CHOH). This signal is expected to be complex due to coupling with the adjacent CH₂ protons and through-space or through-bond coupling to the fluorine atoms on the neighboring carbon.
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δ (variable, broad singlet, 1H): The hydroxyl (OH) proton. This peak's position is concentration and solvent-dependent. It can be confirmed by its disappearance upon the addition of a D₂O shake.[8]
-
-
¹⁹F NMR (Fluorine NMR):
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δ ~ -80 to -85 ppm (triplet): The trifluoromethyl (CF₃) group, split by the adjacent difluoromethylene (CF₂) group.
-
δ ~ -120 to -130 ppm (quartet of multiplets): The difluoromethylene (CF₂) group, split primarily into a quartet by the CF₃ group, with further smaller couplings to the carbinol proton.
-
-
¹³C NMR (Carbon-13 NMR):
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Five distinct signals are expected. The carbons bearing fluorine atoms (C1, C2) will appear as complex multiplets due to C-F coupling and will be shifted downfield. The carbinol carbon (C3) will also be influenced by the electronegative fluorine and oxygen atoms, appearing around δ 70-75 ppm. The ethyl group carbons (C4, C5) will have chemical shifts similar to those in pentan-3-ol.[8]
-
-
Mass Spectrometry (MS):
-
Analysis of fluorinated compounds by standard Electron Ionization (EI) Mass Spectrometry can be challenging, as the molecular ion is often weak or absent.[9] A soft ionization technique such as Chemical Ionization (CI) or Field Ionization (FI) is recommended to confirm the molecular weight (m/z = 178.10).[9]
-
The fragmentation pattern in EI would likely show a prominent peak for the loss of the ethyl group (M-29) and characteristic fragments arising from cleavage of the C-C bond between the fluorinated and non-fluorinated portions of the molecule.
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Experimental Methodologies for Physicochemical Analysis
To ensure scientific rigor, predicted properties must be confirmed through empirical measurement. The following section details authoritative protocols for characterizing 1,1,1,2,2-pentafluoropentan-3-ol.
Protocol 1: Determination of Purity and Identity by GC-MS
Causality & Expertise: Gas chromatography is an ideal technique for analyzing volatile, thermally stable compounds like fluorinated alcohols. The choice of a mass spectrometer as the detector provides unequivocal identification through mass-to-charge ratio analysis. Given the fluorinated nature of the analyte, a stationary phase with intermediate polarity is often chosen to achieve optimal peak shape and resolution.[10]
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable solvent, such as ethyl acetate or dichloromethane.
-
Instrument Setup:
-
GC System: Agilent 8890 or equivalent.
-
Column: Agilent DB-624 or similar mid-polarity column (e.g., (6%-cyanopropyl-phenyl)-methylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Injector: Split/splitless inlet, 250 °C, split ratio 50:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 15 °C/min to 220 °C and hold for 5 minutes.
-
-
Mass Spectrometer Setup:
-
MS System: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV. For molecular weight confirmation, a separate run using Chemical Ionization (CI) with methane as the reagent gas is advised.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 30-350 amu.
-
-
Analysis: Inject 1 µL of the prepared sample. The resulting chromatogram will provide the retention time for purity assessment, while the mass spectrum will confirm the identity based on the fragmentation pattern and molecular ion (if observed).
Diagram: GC-MS Experimental Workflow
Caption: Workflow for purity and identity analysis via GC-MS.
Protocol 2: pKa Determination in a Mixed-Aqueous Solvent System
Causality & Expertise: The pKa is a critical parameter influencing a molecule's reactivity and biological interactions.[11] For compounds with limited water solubility, determining the pKa in a mixed-solvent system (e.g., methanol-water or DMSO-water) and extrapolating to aqueous conditions is a standard and reliable approach. Potentiometric titration is the most common and direct method for this measurement.[11]
Methodology:
-
System Calibration:
-
Prepare a 50:50 (v/v) methanol-water solvent mixture.
-
Calibrate a glass-body pH electrode using standard aqueous buffers (pH 4, 7, 10).
-
Perform a titration of a strong acid (e.g., HCl) with a strong base (e.g., NaOH) in the mixed-solvent system to determine the correction factor for the electrode reading in this medium.
-
-
Titration of Analyte:
-
Accurately prepare a ~0.01 M solution of 1,1,1,2,2-pentafluoropentan-3-ol in the 50:50 methanol-water mixture.
-
Titrate this solution with a standardized ~0.05 M NaOH solution (in the same solvent mixture) using an auto-titrator.
-
Record the pH reading after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is the pH value at the half-equivalence point (the midpoint of the steep inflection region of the curve).
-
Calculate the first derivative of the curve (ΔpH/ΔV) to precisely locate the equivalence point.
-
Diagram: Factors Influencing Acidity of Fluorinated Alcohols
Caption: Inductive effect of the C₂F₅ group stabilizes the conjugate base, lowering the pKa.
Applications in Research and Drug Development
The unique make it a highly valuable compound for several applications:
-
Specialty Solvent: Its strong hydrogen-bond donating capability, coupled with low nucleophilicity, makes it an excellent solvent for promoting reactions that involve the generation of cationic intermediates, without interfering with the reaction itself.[4]
-
Synthetic Building Block: It serves as a precursor for introducing the CH(OH)CF₂CF₃ moiety into more complex molecules. This can be a strategic move in medicinal chemistry to enhance metabolic stability or modulate binding interactions.[12]
-
Probe for Biological Systems: In drug design, replacing a hydrogen or a methyl group with a fluorinated group can probe interactions within a protein's active site.[3] The pentafluoropentanol structure can be used to create analogs of existing drugs to study structure-activity relationships.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1,1,1,2,2-pentafluoropentan-3-ol may not be available, precautions should be based on data from analogous fluorinated and non-fluorinated compounds.
-
Potential Hazards:
-
Eye and Skin Irritation: Alcohols and many fluorinated hydrocarbons can cause skin and eye irritation upon contact.[6][13]
-
Inhalation: Vapors may cause respiratory irritation.[13][14] At high concentrations, fluorinated compounds can have anesthetic effects or cause dizziness.[15]
-
Flammability: While highly fluorinated alkanes are often non-flammable, the presence of the hydrocarbon chain and the alcohol group suggests it should be treated as a combustible liquid.
-
-
Recommended Precautions:
-
Handle in a well-ventilated area or a chemical fume hood.[16]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][16]
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry place.[16]
-
Conclusion
1,1,1,2,2-pentafluoropentan-3-ol represents a modern tool for chemical innovation. Its predicted properties—notably its heightened acidity, unique polarity, and potential as a synthetic intermediate—position it as a valuable asset for researchers in organic synthesis and drug discovery. The experimental protocols and safety guidelines provided in this document offer a robust framework for its empirical study and safe application. As the demand for sophisticated fluorinated molecules continues to grow, a thorough understanding of building blocks like 1,1,1,2,2-pentafluoropentan-3-ol is essential for driving progress in science and medicine.
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